

# LGD-2941: A Technical Guide to its Discovery and Preclinical Development

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## Compound of Interest

Compound Name: LGD-2941

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## Abstract

**LGD-2941** is a nonsteroidal, orally active, and selective androgen receptor modulator (SARM) discovered and developed by Ligand Pharmaceuticals. Positioned as a potential therapeutic for osteoporosis and frailty, it demonstrated promising anabolic effects on muscle and bone with a favorable safety profile in preclinical studies by exhibiting reduced androgenic activity in tissues such as the prostate. **LGD-2941** advanced into Phase I clinical trials. However, its development was discontinued, likely due to the dissolution of the partnership between Ligand Pharmaceuticals and TAP Pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, development history, and preclinical data of **LGD-2941**, including detailed experimental protocols and an analysis of its mechanism of action.

## Introduction

The androgen receptor (AR) is a crucial regulator of various physiological processes, including the development and maintenance of muscle and bone mass. While steroidal androgens have been used for their anabolic properties, their clinical utility is often limited by undesirable androgenic side effects, such as virilization in women and adverse effects on the prostate in men. Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds

that bind to the AR and exhibit tissue-selective activity, promoting anabolic effects in muscle and bone while having a reduced impact on reproductive tissues.

**LGD-2941** emerged from Ligand Pharmaceuticals' research programs as a promising SARM candidate.<sup>[1][2]</sup> As a member of the 6-(1-Pyrrolidine)quinolin-2(1H)-ones series, it was designed to be a potent and orally bioavailable agent for the treatment of conditions associated with muscle and bone loss, such as osteoporosis and frailty.<sup>[3]</sup>

## Discovery and Development History

**LGD-2941** was discovered by scientists at Ligand Pharmaceuticals as part of their extensive research into nonsteroidal SARMs.<sup>[1][4]</sup> The development of this compound was a result of structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of their quinolinone-based SARM platform.

In a research collaboration, TAP Pharmaceutical Products, a joint venture between Abbott Laboratories and Takeda Pharmaceutical Co., undertook the clinical development of **LGD-2941**.<sup>[4]</sup> The compound entered Phase I clinical trials for the treatment of osteoporosis and frailty. However, in 2008, the TAP Pharmaceuticals joint venture was dissolved, with its pipeline and assets divided between Abbott and Takeda.<sup>[5][6]</sup> This strategic business decision is the most likely reason for the discontinuation of the clinical development of **LGD-2941**.<sup>[1][5][6]</sup>

## Quantitative Preclinical Data

The following tables summarize the available quantitative data for **LGD-2941** from preclinical studies.

### Table 1: In Vitro Activity of LGD-2941

Parameter	Value	Description	Reference
Androgen Receptor (AR) Binding Affinity (K <sub>i</sub> )	>10 µM	Dissociation constant for the mineralocorticoid receptor.	[3]
2.5 µM	Dissociation constant for the progesterone receptor.	[3]	
8.3 µM	Dissociation constant for the glucocorticoid receptor.	[3]	
Estrogen Receptor α (ERα) Binding Affinity (K <sub>i</sub> )	>10 µM	Dissociation constant for the estrogen receptor α.	[3]

Note: Specific K<sub>i</sub> value for the androgen receptor was not explicitly found in the reviewed literature, but its potent and selective nature is qualitatively described.

**Table 2: Preclinical Pharmacokinetics of LGD-2941 in Rats**

Parameter	Value	Route of Administration	Reference
Half-life (t <sub>1/2</sub> )	2.7 h	Intravenous (IV)	[3]
Area Under the Curve (AUC <sub>0-∞</sub> )	22.1 µM·h	Oral (PO) at 14.6 mg/kg	[3]

Note: C<sub>max</sub>, T<sub>max</sub>, and absolute oral bioavailability data were not available in the reviewed literature.

**Table 3: In Vivo Anabolic and Androgenic Activity of LGD-2941 in a Hypogonadism Rat Model**

Tissue	Effect	Description	Reference
Muscle (anabolic)	Excellent activity	Increased muscle mass in a rat model of hypogonadism.	[3]
Prostate (androgenic)	Reduced effect	Less stimulation of the prostate compared to anabolic effects.	[3]

**Table 4: In Vivo Osteogenic Activity of LGD-2941 in a Post-menopausal Osteoporosis Rat Model**

Parameter	Effect	Description	Reference
Bone Strength	Improved	Enhanced bone strength in a rat model of post-menopausal osteoporosis.	[3]

## Experimental Protocols

### Androgen Receptor Binding Assay

Objective: To determine the binding affinity of **LGD-2941** to the androgen receptor.

Methodology: A competitive radioligand binding assay is typically employed.

- Receptor Source: Cytosolic extracts from tissues with high AR expression (e.g., rat ventral prostate) or recombinant human AR.
- Radioligand: A high-affinity radiolabeled androgen, such as [<sup>3</sup>H]-mibolerone or [<sup>3</sup>H]-R1881.
- Procedure:
  - A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (**LGD-2941**).
  - Incubation is carried out to allow the binding to reach equilibrium.

- Bound and free radioligand are separated using methods like hydroxylapatite adsorption or filtration.
- The amount of bound radioactivity is quantified by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

## In Vivo Model of Hypogonadism (Orchidectomized Rat Model)

Objective: To assess the anabolic (muscle-sparing) and androgenic (prostate-stimulating) effects of **LGD-2941**. This is often referred to as the Hershberger assay.<sup>[7][8][9][10][11]</sup>

Methodology:

- Animals: Immature male rats (e.g., Sprague-Dawley) are surgically castrated (orchidectomized) to remove the endogenous source of androgens.
- Treatment: After a post-operative recovery period to allow for the regression of androgen-dependent tissues, the animals are treated with **LGD-2941**, a vehicle control, or a reference androgen (e.g., testosterone propionate) for a specified duration (typically 7-10 days).
- Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the wet weights of key androgen-responsive tissues are measured. These include:
  - Anabolic tissues: Levator ani muscle.
  - Androgenic tissues: Ventral prostate and seminal vesicles.
- Data Analysis: The weights of the tissues from the **LGD-2941** treated group are compared to those of the vehicle control and reference androgen groups to determine its anabolic and androgenic potency and efficacy.

## In Vivo Model of Post-Menopausal Osteoporosis (Ovariectomized Rat Model)

Objective: To evaluate the osteogenic (bone-protective) effects of **LGD-2941**.[\[4\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- Animals: Adult female rats (e.g., Sprague-Dawley) are surgically ovariectomized (OVX) to induce estrogen deficiency, which leads to bone loss, mimicking post-menopausal osteoporosis. A sham-operated group serves as a control.[\[12\]](#)[\[13\]](#)
- Treatment: Following a period to allow for the establishment of osteopenia, the OVX rats are treated with **LGD-2941**, a vehicle control, or a positive control (e.g., estradiol) for a specified duration.
- Endpoint Measurement: Bone mineral density (BMD) and bone strength are assessed using techniques such as:
  - Dual-energy X-ray absorptiometry (DEXA): For measuring BMD of the whole body, femur, and lumbar spine.
  - Micro-computed tomography (μCT): For detailed analysis of bone microarchitecture.
  - Biomechanical testing: Three-point bending tests on long bones (e.g., femur) to determine bone strength.
- Data Analysis: The bone parameters of the **LGD-2941** treated group are compared to the OVX control group and the sham-operated group to determine its efficacy in preventing or reversing bone loss.

## Mechanism of Action and Signaling Pathways

**LGD-2941**, like other SARMs, exerts its effects by binding to the androgen receptor. The tissue selectivity of SARMs is believed to be a result of their unique interactions with the AR, leading to differential recruitment of co-regulatory proteins (coactivators and corepressors) in different tissues.

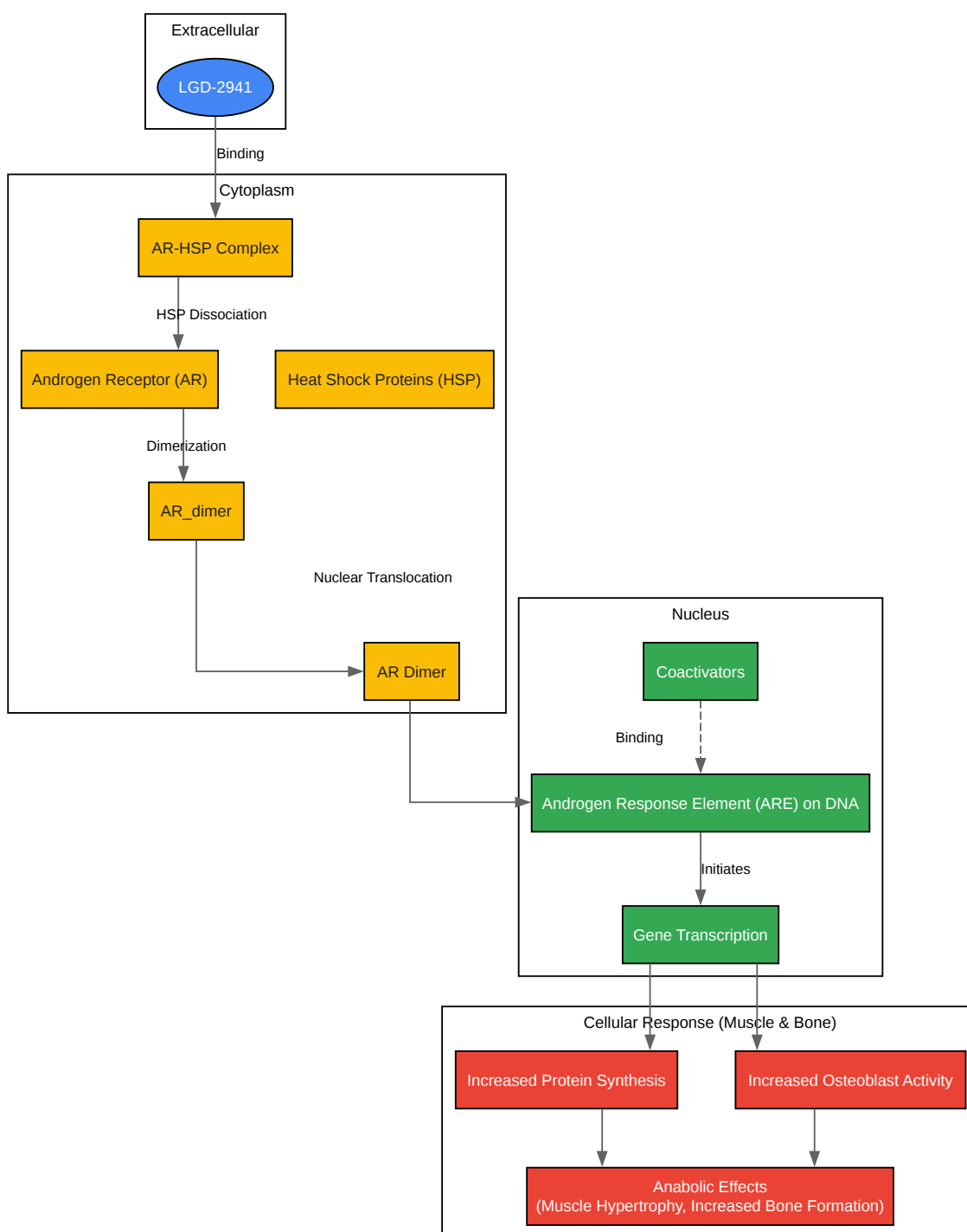
## Androgen Receptor Signaling in Muscle and Bone

In skeletal muscle and bone, the binding of **LGD-2941** to the AR is thought to induce a conformational change in the receptor that favors the recruitment of coactivators. This ligand-

receptor-coactivator complex then translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote anabolic processes.

Key signaling pathways potentially involved:

- Increased protein synthesis: Activation of pathways like the Akt/mTOR pathway, leading to muscle hypertrophy.
- Enhanced osteoblast proliferation and differentiation: Leading to increased bone formation.
- Modulation of growth factors: Such as Insulin-like Growth Factor 1 (IGF-1).



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Androgen Receptor Signaling Pathway for **LGD-2941**.

## Conclusion



**LGD-2941** was a promising nonsteroidal SARM that demonstrated significant anabolic activity in preclinical models of muscle and bone loss, with a desirable tissue-selective profile. Its oral bioavailability and potent effects positioned it as a potential therapeutic for osteoporosis and frailty. While its clinical development was halted, the preclinical data for **LGD-2941** contribute to the broader understanding of SARM pharmacology and the potential for developing tissue-selective androgen receptor modulators for various clinical indications. Further research into the specific molecular interactions of **LGD-2941** with the androgen receptor and its downstream signaling pathways could provide valuable insights for the design of future generations of SARMS.

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